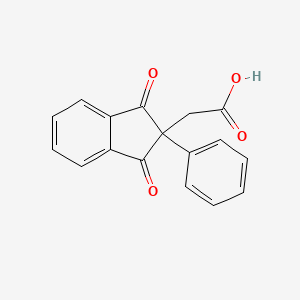

(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1,3-dioxo-2-phenylinden-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c18-14(19)10-17(11-6-2-1-3-7-11)15(20)12-8-4-5-9-13(12)16(17)21/h1-9H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSCNFVZKACQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves the condensation of a phenyl-substituted indene derivative with an acetic acid precursor. One common method involves the use of a Friedel-Crafts acylation reaction, where the indene derivative is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydroxy derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed:

Oxidation: Quinones or carboxylic acids.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a precursor for synthesizing biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Anticancer Activity

Research has indicated that derivatives of (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's ability to interact with specific cellular targets makes it a candidate for further development in anticancer therapies.

The compound also finds applications in agricultural chemistry as a potential agrochemical. Its derivatives are being investigated for their efficacy as herbicides or fungicides.

Case Study: Herbicidal Activity

A study evaluated several derivatives of this compound for their herbicidal properties against common weeds. Results indicated that certain formulations could effectively inhibit weed growth without adversely affecting crop yields. This positions the compound as a candidate for developing environmentally friendly herbicides.

Mechanism of Action

The mechanism of action of (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various biological responses.

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents, functional groups, and scaffold modifications:

Physicochemical Properties

- Solubility: Amino-substituted derivatives (e.g., (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid) exhibit higher water solubility due to zwitterionic character, whereas the dioxo analog likely requires polar aprotic solvents .

- Melting Points: Limited data exist, but ML 3000 (a pyrrolizine analog) shows stability up to 100°C, suggesting rigid core structures improve thermal stability .

Anti-Inflammatory Activity

Receptor Antagonism

- (3-{4-[(2,3-Dihydro-1H-inden-2-yl)oxy]-2,6-dimethylbenzamide}-4-fluorophenyl)acetic acid : Acts as a prostaglandin D receptor (DP) antagonist, highlighting the role of indene-ether linkages in receptor binding .

Biological Activity

(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid (CAS No. 7443-02-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H12O4

- Molecular Weight : 280.27 g/mol

- CAS Number : 7443-02-9

- Structure : The compound features a dioxo group and a phenyl ring, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, highlighting its potential in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by enhancing caspase activity. In a study involving MDA-MB-231 breast cancer cells, compounds structurally related to (1,3-dioxo-2-phenyl...) demonstrated morphological changes indicative of apoptosis at concentrations as low as 1.0 μM and increased caspase-3 activity significantly at 10.0 μM .

- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest in the G0/G1 phase, which is crucial for inhibiting cancer cell proliferation .

Antimicrobial Activity

(1,3-Dioxo-2-phenyl...) has also been evaluated for its antimicrobial properties:

- Inhibition of Pathogens : In vitro studies have shown that derivatives of this compound exhibit antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against Gram-positive bacteria and from 5.64 to 77.38 µM against Gram-negative bacteria .

- Fungal Inhibition : The compound has demonstrated antifungal activity as well, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good efficacy .

Study 1: Anticancer Effects

A study published in the ACS Omega journal synthesized several derivatives of similar structures to evaluate their anticancer effects on breast cancer cells. The results showed that specific analogs could inhibit microtubule assembly and induce apoptosis effectively at low concentrations .

Study 2: Antimicrobial Properties

Another research article discussed the synthesis of novel derivatives based on (1,3-dioxo...) and their evaluation against bacterial strains. The findings indicated that modifications in the chemical structure significantly enhanced antimicrobial activity compared to baseline compounds .

Data Summary

| Biological Activity | Test Organism | MIC (µM) | Remarks |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 10 | Induces apoptosis via caspase activation |

| Antibacterial | S. aureus | 5.64 | Effective against Gram-positive strains |

| Antibacterial | E. coli | 22.9 | Effective against Gram-negative strains |

| Antifungal | C. albicans | 16.69 | Moderate antifungal activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.